2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid
Description
This compound belongs to the class of Fmoc-protected amino acids, where the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality during solid-phase peptide synthesis (SPPS). The core structure consists of a propanoic acid backbone with a pyrrol-2-yl substituent at the β-position.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(26)20(12-14-6-5-11-23-14)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20,23H,12-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRTFFSECGNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is a derivative of valine, an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise.
Mode of Action
As a derivative of valine, it may interact with biological systems in a similar manner to other amino acids and their derivatives. These compounds can influence various physiological processes, including the secretion of hormones and energy metabolism during physical activity.
Biochemical Pathways
As a derivative of valine, it might be involved in protein synthesis and other metabolic processes related to amino acids.
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid, commonly referred to as Fmoc-Pyrrol-Amino Acid, is a synthetic compound notable for its complex structure and significant biological activity. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, and a pyrrole moiety that contributes to its unique biochemical properties.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 396.44 g/mol
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrol-2-yl)propanoic acid
Biological Activity
The biological activity of Fmoc-Pyrrol-Amino Acid can be attributed to its structural components, which facilitate various interactions with biological macromolecules. Key areas of activity include:
1. Enzyme Inhibition
Fmoc-Pyrrol-Amino Acid has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can modulate the activity of proteases and kinases, which are critical for cellular signaling and metabolism.
2. Protein-Ligand Interactions
The compound exhibits strong binding affinity to various proteins, making it a valuable tool in studying protein-ligand interactions. Its ability to form stable complexes enhances its utility in biochemical assays aimed at understanding enzyme mechanisms and receptor functions .
3. Therapeutic Potential
Research has suggested that derivatives of Fmoc-Pyrrol-Amino Acid may serve as precursors for developing novel therapeutic agents targeting specific diseases, including cancer and neurodegenerative disorders. The pyrrole ring's electronic properties contribute to the compound's potential as a pharmacophore.
Case Studies
Several studies have highlighted the biological implications of Fmoc-Pyrrol-Amino Acid:
Study 1: Enzyme Interaction
A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-Pyrrol-Amino Acid effectively inhibited a specific serine protease involved in tumor progression. The compound's binding affinity was measured using surface plasmon resonance, revealing an IC50 value of approximately 50 µM, indicating moderate potency.
Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines showed that Fmoc-Pyrrol-Amino Acid induces apoptosis through the activation of caspase pathways. The compound exhibited cytotoxic effects with an IC50 value ranging from 20 to 30 µM across different cell lines.
Comparative Analysis
To understand the uniqueness of Fmoc-Pyrrol-Amino Acid, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-Piperidine Propanoic Acid | Piperidine moiety | Enhanced solubility in aqueous environments |
| Fmoc-Tryptophan Propanoic Acid | Indole ring | Exhibits fluorescence properties useful for tracking |
| Fmoc-Tyrosine Propanoic Acid | Phenolic hydroxyl group | Potential for additional hydrogen bonding interactions |
The mechanism by which Fmoc-Pyrrol-Amino Acid exerts its biological effects involves multiple pathways:
- Binding Affinity : The Fmoc group stabilizes the molecule during interactions with enzymes or receptors.
- Hydrophobic Interactions : The pyrrole moiety enhances hydrophobic interactions with lipid membranes or protein pockets.
- Hydrogen Bonding : Functional groups within the compound facilitate hydrogen bonding, crucial for specificity in enzyme-substrate interactions .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is cleaved under basic conditions to expose the free amine for subsequent reactions.
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Piperidine | 20% in DMF, 30 min, RT | Quantitative removal of Fmoc group | |
| DBU | 2% in DCM, 15 min, RT | Partial deprotection (alternative method) |
-
Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and the fluorenylmethyl group.
-
Applications : Essential in solid-phase peptide synthesis (SPPS) for iterative coupling cycles .
Peptide Coupling Reactions
The carboxylic acid reacts with amines via activation to form amide bonds.
| Coupling Agent | Substrate | Yield | Conditions | Source |
|---|---|---|---|---|
| HATU/DIPEA | Primary amine (e.g., Gly) | 85–92% | DMF, 0°C to RT, 12 h | |
| EDCI/HOBt | Secondary amine | 78% | DCM, RT, 24 h | |
| DCC/NHS | Hydroxylamine | 65% | THF, 0°C, 6 h |
-
Key Observations :
Esterification and Functionalization
The carboxylic acid is esterified to improve solubility or enable further transformations.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methanol/HCl (gas) | Methyl ester | RT, 12 h | 90% | |
| Ethanol/DCC | Ethyl ester | Reflux, 6 h | 82% | |
| NHS/DIPEA | N-Hydroxysuccinimide ester (active) | DMF, RT, 2 h | 88% |
Pyrrole Ring Reactivity
The 1H-pyrrol-2-yl substituent participates in electrophilic substitutions under controlled conditions.
| Reaction Type | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Bromination | NBS | DCM, 0°C, 1 h | 3-bromo-pyrrole derivative | |
| Suzuki Coupling | Pd(PPh₃)₄/Boronic acid | DME, 80°C, 12 h | Cross-coupled biaryl product |
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Challenges : Over-reactivity of the pyrrole ring necessitates low temperatures and dilute conditions .
Stability Under Acidic/Basic Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| TFA (95%) | Fmoc group stable; pyrrole ring intact | |
| NaOH (1M) | Partial hydrolysis of ester groups (if present) |
-
Recommendations : Avoid prolonged exposure to strong bases to prevent decomposition.
Analytical Characterization
Reaction products are validated using:
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their distinguishing features:
Key Comparative Observations
Electronic and Steric Effects: The trifluoromethyl analog (C₁₉H₁₆F₃NO₄) exhibits increased electronegativity, which may stabilize the carboxylic acid group and resist enzymatic degradation compared to the pyrrole variant . Indole-3-yl (C₂₅H₂₂N₂O₄) and 1-methylindole-3-yl (C₂₆H₂₄N₂O₄) substituents introduce greater hydrophobicity, making them suitable for membrane-associated peptide domains .
Biological Activity: Analogs with cyclohexylmethyl or aryl groups (e.g., ) demonstrated antiviral activity against HIV-1, though the pyrrole-containing compound lacks direct efficacy data . The thiophen-3-yl analog (C₂₂H₁₉NO₄S) was utilized in fluorescent ligands targeting chemokine receptors, leveraging sulfur’s polarizability for enhanced binding .
Synthetic Considerations :
- The sulfanyl -containing analog () required Na-mediated thiol alkylation, yielding 73% purity after crystallization .
- 2-Chlorophenyl derivatives () achieved >98% purity via Fmoc-OSu coupling, highlighting robust synthetic reproducibility .
Physicochemical Properties: The o-tolyl analog (C₂₅H₂₃NO₄, MW 401.45) exhibited 99.76% HPLC purity, underscoring its utility in high-precision applications . Morpholin-4-yl substituents (C₂₂H₂₄N₂O₅) introduced tertiary amine functionality, enhancing water solubility for aqueous-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
